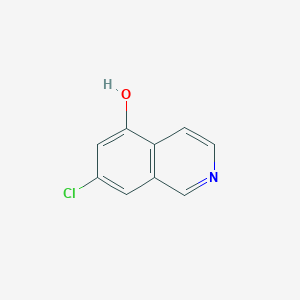

7-Chloroisoquinolin-5-ol

Description

Significance of Isoquinoline (B145761) and its Derivatives in Chemical Sciences

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science. researchgate.netacs.org This structural motif is present in a vast array of naturally occurring alkaloids, such as berberine (B55584) and morphine, which exhibit a wide range of pharmacological activities. researchgate.netacs.org In modern drug discovery, isoquinoline derivatives are investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. acs.orgmdpi.com The versatility of the isoquinoline framework allows for extensive functionalization, enabling the fine-tuning of its biological and physical properties. nih.gov Beyond medicine, isoquinoline-based compounds are also explored in the development of organic light-emitting diodes (OLEDs), sensors, and as ligands in catalysis.

Overview of Halogenated Isoquinoline Frameworks

The introduction of halogen atoms onto the isoquinoline core significantly influences the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Halogenation can alter the electronic distribution within the aromatic system, affecting its reactivity and potential for further chemical modification through cross-coupling reactions. acs.org For instance, chlorinated isoquinolines serve as key intermediates in the synthesis of more complex molecules, including potent enzyme inhibitors and pharmaceutical agents. chemicalbook.comacs.org The position of the halogen atom is crucial, as different isomers can exhibit vastly different biological activities and synthetic utility. acs.orgnih.gov For example, some halogenated isoquinolines have been investigated for their antimicrobial properties and as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics. acs.orgnih.gov

Research Landscape for 7-Chloroisoquinolin-5-ol: Current Gaps and Future Directions

A comprehensive review of the scientific literature reveals a significant gap in the specific investigation of this compound. While its constituent parts, the isoquinoline ring and chloro- and hydroxyl- substituents, are well-studied in other contexts, this particular isomer remains largely unexplored. The current landscape is primarily defined by its commercial availability as a research chemical, with basic physicochemical data available from suppliers.

The lack of dedicated research on this compound presents a clear opportunity for future investigation. Based on the known activities of analogous compounds, several research directions can be proposed:

Medicinal Chemistry: Given that other chloroisoquinolinols have been identified as potential inhibitors of bacterial metallo-β-lactamases, a key area of investigation would be to screen this compound for similar activity. acs.orgacs.org Its potential as an antimicrobial agent, particularly against resistant strains, warrants exploration. frontiersin.org

Synthetic Chemistry: The development of novel and efficient synthetic routes to this compound and its derivatives would be a valuable contribution. This could involve exploring different halogenation and hydroxylation strategies on the isoquinoline core.

Materials Science: The impact of the specific substitution pattern of this compound on its photophysical properties could be investigated for potential applications in organic electronics.

The absence of data on the biological activity, synthetic accessibility, and material properties of this compound underscores a clear empirical gap in the current body of scientific knowledge.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2708286-51-3 | bldpharm.com |

| Molecular Formula | C₉H₆ClNO | bldpharm.com |

| Molecular Weight | 179.60 g/mol | bldpharm.com |

| Appearance | Not specified | |

| Solubility | Not specified |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloroisoquinolin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-3-6-5-11-2-1-8(6)9(12)4-7/h1-5,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTJEOBZXLOKQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Techniques for 7 Chloroisoquinolin 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR reveals detailed information about the molecular framework, including the number and type of atoms, their connectivity, and their spatial relationships.

For 7-Chloroisoquinolin-5-ol, ¹H NMR would identify the distinct protons on the aromatic rings. The isoquinoline (B145761) core has six protons. The proton on the nitrogen-containing ring (H1) is expected to appear at a significantly downfield chemical shift. The protons on the chlorinated benzene (B151609) ring (H6 and H8) would show shifts influenced by the adjacent chlorine and hydroxyl groups. The hydroxyl proton (-OH) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectrum for this compound would display nine distinct signals corresponding to its nine carbon atoms. The carbons bonded to the electronegative nitrogen (C1, C3), chlorine (C7), and oxygen (C5) atoms are expected to be the most deshielded, appearing at the downfield end of the spectrum. For instance, published data for the related compound 7-chloroisoquinoline (B1268606) provides a reference for the expected shifts, which would be further modified by the C5-hydroxyl group. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | ~9.0-9.2 | ~150-153 |

| 3 | ~7.6-7.8 | ~142-145 |

| 4 | ~8.0-8.2 | ~118-121 |

| 4a | - | ~128-131 |

| 5 | - | ~155-158 (C-OH) |

| 5-OH | Variable (broad singlet) | - |

| 6 | ~7.0-7.2 | ~115-118 |

| 7 | - | ~134-137 (C-Cl) |

| 8 | ~7.5-7.7 | ~125-128 |

| 8a | - | ~132-135 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multi-nuclear and two-dimensional (2D) NMR experiments are essential. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide data on proton-proton and proton-carbon connectivities.

COSY (¹H-¹H Correlation Spectroscopy) : This experiment would reveal which protons are spin-coupled, typically those on adjacent carbons (e.g., H3 with H4). This helps to map out the proton network within each ring of the isoquinoline system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton assignments (H1, H3, H4, H6, H8) to their corresponding carbon atoms (C1, C3, C4, C6, C8).

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. For example, the H1 proton would show a correlation to C3 and C8a, and the H8 proton would show correlations to C7 and C4a. These long-range correlations are crucial for piecing together the entire molecular skeleton and confirming the substitution pattern of the chlorine atom and hydroxyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, wagging). The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key functional groups. A prominent, broad absorption band would be expected in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the isoquinoline ring system would produce a series of sharp peaks in the 1450-1650 cm⁻¹ region. The C-O stretching of the phenol (B47542) group would likely be observed around 1200-1260 cm⁻¹, while the C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 700 and 850 cm⁻¹.

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, and the resulting spectrum provides information on molecular vibrations. While O-H and other polar group vibrations are often weak in Raman spectra, the vibrations of the aromatic rings (C=C stretching) are typically strong and provide a characteristic fingerprint of the molecule. For this compound, strong Raman bands are expected in the 1300-1650 cm⁻¹ region, corresponding to the ring stretching modes. irphouse.com The symmetric vibrations of the carbon skeleton are particularly Raman-active, making this technique useful for confirming the integrity of the fused-ring system.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Intensity |

|---|---|---|

| O-H stretch (phenolic) | 3200-3600 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | Strong |

| C=C / C=N ring stretch | 1450-1650 | Strong |

| O-H bend | 1310-1410 | Medium |

| C-O stretch (phenolic) | 1200-1260 | Medium |

| Aromatic C-H out-of-plane bend | 800-900 | Strong |

| C-Cl stretch | 700-850 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. Aromatic systems like isoquinoline have conjugated π-electron systems that give rise to characteristic UV absorption bands. The UV-Vis spectrum of this compound is expected to be similar to that of isoquinoline itself, which shows absorptions corresponding to π→π* transitions. thieme-connect.de

The spectrum would likely exhibit multiple absorption maxima (λ_max). The introduction of the chlorine atom (an auxochrome) and the hydroxyl group (a strong auxochrome) would be expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted isoquinoline. researchgate.net These shifts occur because the lone pair electrons on the oxygen and chlorine atoms can interact with the aromatic π-system, extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₉H₆ClNO), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The molecular ion peak ([M]⁺˙) would be expected at an m/z corresponding to its monoisotopic mass. A key feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum would show two molecular ion peaks: one for the molecule containing ³⁵Cl ([M]⁺˙) and another, about one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2]⁺˙). This isotopic signature is definitive proof of the presence of one chlorine atom.

Electron ionization (EI) mass spectrometry would cause the molecular ion to fragment in a predictable manner. Common fragmentation pathways for aromatic systems involve the loss of small, stable neutral molecules. libretexts.orgwhitman.edu For this compound, expected fragmentations could include the loss of CO (carbonyl), HCN (hydrogen cyanide), or a chlorine radical (Cl•), leading to characteristic fragment ions that help to confirm the structure.

Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion / Fragment Identity | Notes |

|---|---|---|

| ~179 | [M]⁺˙ (with ³⁵Cl) | Molecular ion peak |

| ~181 | [M+2]⁺˙ (with ³⁷Cl) | Isotope peak, ~1/3 intensity of M⁺˙ |

| ~151 | [M - CO]⁺˙ | Loss of carbon monoxide from the phenol ring |

| ~144 | [M - Cl]⁺ | Loss of a chlorine radical |

| ~124 | [M - CO - HCN]⁺˙ | Subsequent loss of hydrogen cyanide |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. jmchemsci.com It is a cornerstone for the analysis of volatile and semi-volatile compounds, making it a suitable method for characterizing this compound, potentially after derivatization of the hydroxyl group to enhance volatility and thermal stability. nih.gov

In a typical GC-MS analysis, the compound is first vaporized and separated from other components on a chromatographic column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property. Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This high-energy ionization process not only generates a molecular ion (M⁺˙) but also induces fragmentation of the molecule into smaller, charged ions.

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. For this compound, the mass spectrum would be expected to show a molecular ion peak that confirms its molecular weight. A crucial diagnostic feature would be the isotopic pattern of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two distinct peaks for the molecular ion (M⁺˙ and [M+2]⁺˙) and for any chlorine-containing fragments, providing definitive evidence for the presence of a single chlorine atom in the molecule. researchgate.net The fragmentation pattern itself provides structural clues, revealing the stability of the isoquinoline ring and the positions of the substituents.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion Description | Proposed Formula | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) |

| Molecular Ion | C₉H₆ClNO⁺ | 179 | 181 |

| Loss of Hydrogen Chloride | C₉H₅NO⁺ | 144 | - |

| Loss of Carbon Monoxide | C₈H₆ClN⁺ | 151 | 153 |

| Loss of Chlorine Radical | C₉H₆NO⁺ | 144 | - |

Fast Atom Bombardment (FAB) Mass Spectroscopy

Fast Atom Bombardment (FAB) is a "soft" ionization mass spectrometry technique particularly useful for analyzing polar, thermally labile, and higher molecular weight compounds that are not amenable to GC-MS. umd.eduosti.gov Developed by Michael Barber in 1980, this method involves bombarding the analyte, which is dissolved in a non-volatile liquid matrix like glycerol, with a high-energy beam of neutral atoms such as argon (Ar) or xenon (Xe). wikipedia.org

The impact of the fast atoms transfers energy to the sample, causing desorption and ionization directly from the liquid phase. libretexts.org This process is gentle enough to minimize fragmentation, typically producing an abundant protonated molecular ion, [M+H]⁺, or a deprotonated ion, [M-H]⁻. creative-proteomics.com This makes FAB-MS an excellent tool for unambiguously determining the molecular weight of a compound. creative-proteomics.com

For this compound, FAB-MS would provide a clear indication of its molecular mass through the detection of the [M+H]⁺ ion at m/z 180 (for the ³⁵Cl isotope). Similar to GC-MS, the characteristic 3:1 isotopic signature of chlorine would be observed in the protonated molecular ion peak cluster at m/z 180 and 182, confirming the elemental composition. The low degree of fragmentation is a key advantage, ensuring that the molecular ion is the most prominent feature of the spectrum.

Table 2: Expected Ions in FAB Mass Spectrum of this compound

| Ion Description | Proposed Formula | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) |

| Protonated Molecule | [C₉H₆ClNO + H]⁺ | 180 | 182 |

| Deprotonated Molecule | [C₉H₆ClNO - H]⁻ | 178 | 180 |

| Glycerol Matrix Adduct | [C₉H₆ClNO + C₃H₈O₃ + H]⁺ | 272 | 274 |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive analytical technique that provides quantitative information about the elemental composition and the chemical (oxidation) state of elements within the top 1-10 nanometers of a material's surface.

The technique operates on the principle of the photoelectric effect. A sample is irradiated with a monochromatic X-ray beam, causing the ejection of core-level electrons. The kinetic energy of these emitted photoelectrons is measured. The binding energy of the electron can then be calculated, which is characteristic of the element and its specific chemical environment.

For a solid sample of this compound, an XPS survey scan would first be performed to identify all elements present, which would be carbon (C), nitrogen (N), oxygen (O), and chlorine (Cl). Subsequently, high-resolution scans of the C 1s, N 1s, O 1s, and Cl 2p regions would provide detailed chemical state information. The N 1s spectrum, for instance, would confirm the presence of nitrogen within the aromatic isoquinoline ring. thermofisher.com The binding energies for nitrogen in organic compounds can overlap, but are highly indicative of the bonding environment. xpsfitting.com Similarly, the C 1s spectrum could be deconvoluted into multiple peaks representing the different types of carbon bonds present: C-C, C-H, C=N, C-O, and C-Cl. researchgate.net This level of detail about the surface chemistry is unique to XPS and is invaluable for confirming the compound's structure and purity.

Table 3: Predicted XPS Binding Energies for this compound

| Element | Core Level | Predicted Binding Energy (eV) | Inferred Chemical State |

| Carbon | C 1s | ~284.8 | Aromatic C-C, C-H |

| ~285.6 | Aromatic C-N | ||

| ~286.5 | Aromatic C-O | ||

| ~287.0 | Aromatic C-Cl | ||

| Nitrogen | N 1s | ~399-400 | Pyridinic Nitrogen in Isoquinoline Ring |

| Oxygen | O 1s | ~532-533 | Hydroxyl Group (C-OH) |

| Chlorine | Cl 2p₃/₂ | ~200-201 | C-Cl Bond on Aromatic Ring |

Complementary Spectroscopic Approaches for Comprehensive Structural Analysis

While the mass spectrometry and XPS techniques discussed provide powerful insights, a complete and unambiguous structural confirmation of this compound relies on the integration of data from multiple complementary spectroscopic methods. science.gov Each technique offers a unique piece of the structural puzzle, and their combined application ensures a rigorous and definitive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) is indispensable for mapping the carbon-hydrogen framework of the molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present. The chemical shifts, splitting patterns, and coupling constants in NMR spectra allow for the precise assignment of each atom within the isoquinoline ring system and confirm the substitution pattern.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show a characteristic broad absorption band for the O-H stretch of the hydroxyl group, as well as distinct peaks corresponding to aromatic C-H stretching, C=C and C=N ring stretching, and C-Cl stretching vibrations.

By synthesizing the data from these complementary techniques—mass spectrometry for molecular weight and formula, XPS for elemental composition and surface chemistry, NMR for atomic connectivity, and IR/UV-Vis for functional groups and electronic structure—a complete and validated structural profile of this compound can be established. eurjchem.com

Table 4: Summary of Spectroscopic Techniques for Structural Analysis of this compound

| Spectroscopic Technique | Information Obtained | Contribution to Structural Elucidation |

| GC-MS | Molecular weight, fragmentation patterns, chlorine isotope ratio | Confirms molecular weight and presence of chlorine; provides structural clues from fragments. |

| FAB-MS | Molecular weight of non-volatile or thermally labile samples | Confirms molecular weight with minimal fragmentation, ideal for verifying the intact molecule. |

| XPS | Elemental composition, chemical bonding states on the surface | Confirms presence of C, N, O, Cl and their bonding environments (e.g., C-Cl, C-O, C=N). |

| NMR ('H & ¹³C) | Carbon-hydrogen framework, atomic connectivity | Defines the precise substitution pattern and confirms the core isoquinoline structure. |

| IR Spectroscopy | Presence of functional groups | Identifies key functional groups like -OH, aromatic C-H, and C=N. |

| UV-Vis Spectroscopy | Electronic structure, conjugation | Confirms the conjugated aromatic system characteristic of the isoquinoline core. |

Structural Analysis of 7 Chloroisoquinolin 5 Ol Through Diffraction Methods

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) stands as the most powerful technique for determining the atomic-level structure of crystalline materials. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional model of the molecule, including bond lengths, bond angles, and intermolecular interactions, can be constructed with high precision. mdpi.com

The prerequisite for any SCXRD analysis is the growth of high-quality single crystals, a process that can often be the most challenging step. nih.gov The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing for the orderly formation of a crystal lattice. nih.gov For isoquinoline (B145761) derivatives like 7-Chloroisoquinolin-5-ol, several common crystallization methods are employed:

Slow Evaporation: This is the simplest technique, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. The gradual increase in concentration facilitates crystal growth. Common solvents for isoquinoline derivatives include methanol, ethanol, acetone, and diethyl ether. wikipedia.org

Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

Cooling: For compounds whose solubility is highly dependent on temperature, a saturated solution can be prepared at an elevated temperature and then cooled slowly. This controlled reduction in temperature can lead to the formation of well-ordered crystals.

The choice of solvent is critical and is often determined empirically. A good crystallizing solvent will dissolve the compound to a moderate extent and will not be incorporated into the crystal lattice unless a solvate is specifically desired.

Table 1: Representative Crystallization Conditions for Isoquinoline Derivatives

| Compound Class | Solvent System | Method | Typical Outcome |

| Halogenated Isoquinolines | Dichloromethane/Hexane | Vapor Diffusion | Colorless needles |

| Hydroxyisoquinolines | Methanol | Slow Evaporation | Prismatic blocks |

| Tetrahydroisoquinolines | Ethanol/Water | Slow Cooling | Colorless plates |

Once a suitable crystal is mounted and diffraction data is collected using a diffractometer, the process of structure solution and refinement begins. mdpi.com This computational process transforms the raw diffraction intensities into a final, accurate molecular model.

Structure Solution: The initial step, known as solving the "phase problem," involves determining the initial phases of the diffracted X-rays. For small molecules like this compound, "Direct Methods" are most commonly used. mdpi.com These methods use statistical relationships between the intensities of the reflections to derive the initial phases. Software packages like SHELXS are standard tools for this process.

Structure Refinement: After obtaining an initial structural model, a process of least-squares refinement is performed. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. mdpi.com The quality of the final structure is assessed using metrics such as the R-factor (residual factor), which quantifies the difference between observed and calculated structure factor amplitudes. Modern software suites like SHELXL or Olex2 are widely used for structure refinement.

For chiral molecules, which can exist as non-superimposable mirror images (enantiomers), SCXRD can be used to determine the absolute configuration, i.e., the actual spatial arrangement of the atoms. researchgate.net This is crucial in pharmacology, where different enantiomers can have vastly different biological effects. nih.gov

The most common method for determining absolute configuration is through the analysis of anomalous dispersion, often referred to as the Bijvoet method. tcichemicals.com When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes complex. This leads to small, but measurable, differences in the intensities of specific pairs of reflections (Bijvoet pairs). By comparing the calculated and observed intensity differences, the correct enantiomer can be identified. tcichemicals.com The Flack parameter is a key value refined during this process; a value close to zero for a given configuration indicates a correct assignment, while a value near one suggests the inverted structure is correct. tcichemicals.com The presence of a "heavy" atom, such as the chlorine atom in this compound, enhances the anomalous scattering effect, making the determination of absolute configuration more reliable. tcichemicals.com

The detailed structural information obtained from SCXRD is invaluable for modern drug design. nih.govsemanticscholar.org By determining the crystal structure of a target protein in complex with a ligand, such as a this compound derivative, researchers can visualize the precise interactions between the drug candidate and its biological target. nih.gov

This knowledge allows for structure-based drug design (SBDD), where molecules are rationally modified to improve their binding affinity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net For example, the crystal structure might reveal an unoccupied pocket in the protein's active site, guiding chemists to add a functional group to the inhibitor to form an additional hydrogen bond or hydrophobic interaction, thereby increasing its potency. The planar isoquinoline ring system, for instance, is known to participate in π-π stacking interactions within protein binding sites. Understanding the precise geometry of these interactions from SCXRD data can guide the synthesis of more effective therapeutic agents. nih.gov

Powder X-ray Diffraction (PWXRD)

Powder X-ray Diffraction (PWXRD) is a complementary technique where the X-ray beam interacts with a sample composed of many randomly oriented microcrystals (a powder). nih.gov Instead of discrete spots, the diffraction pattern consists of concentric cones of diffraction, which are recorded as a series of peaks at different diffraction angles (2θ). nih.gov

While PWXRD does not typically provide the atomic-level detail of SCXRD for a new compound, it is a powerful and rapid tool for:

Phase Identification: The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. By comparing the experimental pattern to a database of known patterns, the identity of the compound can be confirmed.

Purity Analysis: PWXRD can easily detect the presence of crystalline impurities or different crystalline forms (polymorphs) within a sample.

Polymorph Screening: Many organic compounds, including active pharmaceutical ingredients (APIs), can exist in multiple crystalline forms, or polymorphs, each with different physical properties like solubility and stability. PWXRD is the primary tool used to identify and characterize these different forms.

For a compound like this compound, PWXRD would be routinely used to ensure batch-to-batch consistency and to characterize any different solid forms that may arise during synthesis or formulation.

Table 2: Representative Powder X-ray Diffraction Data

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 65 |

| 15.2 | 5.82 | 100 |

| 21.1 | 4.21 | 80 |

| 25.8 | 3.45 | 95 |

| 28.3 | 3.15 | 50 |

Chemical Reactivity and Reaction Mechanisms of 7 Chloroisoquinolin 5 Ol

Mechanistic Investigations of Substitution Reactions

Substitution reactions on the isoquinoline (B145761) core are highly regioselective, a characteristic dictated by the electronic nature of the fused rings. gcwgandhinagar.com The mechanism of substitution can be broadly classified into two categories: electrophilic substitution, which predominantly occurs on the electron-rich benzene (B151609) portion, and nucleophilic substitution, which favors the electron-deficient pyridine ring.

In the case of 7-Chloroisoquinolin-5-ol, the hydroxyl group (-OH) at position C5 is a potent activating group, while the chloro group (-Cl) at C7 is a deactivating group for electrophilic aromatic substitution. Both are ortho-, para-directing. Conversely, the nitrogen atom in the heterocyclic ring withdraws electron density, making the pyridine part of the molecule susceptible to nucleophilic attack, particularly at the C1 position. gcwgandhinagar.comiust.ac.ir

Ligand substitution reactions are also a key aspect of isoquinoline chemistry, especially in the context of organometallic complexes. These reactions can proceed through various mechanisms, including associative, dissociative, or interchange pathways. libretexts.orgnih.gov The kinetics of these substitutions are influenced by factors such as the nature of the incoming ligand, the solvent, and the electronic properties of the isoquinoline core. ias.ac.in For instance, studies on cobalt complexes show that the rate of substitution of a coordinated water molecule can vary depending on the pKa of the incoming ligand, indicating nucleophilic participation in the transition state. ias.ac.in

Oxidation Reactions of Isoquinolinols

Oxidation reactions involve the loss of electrons from a substance, often resulting in an increase in the oxidation state of an atom. youtube.comkhanacademy.org The oxidation of the isoquinoline ring system is a destructive process that can provide insight into its structure. Treatment of isoquinoline with strong oxidizing agents, such as alkaline potassium permanganate, typically results in the cleavage of the benzene ring. gcwgandhinagar.com This reaction yields a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid, demonstrating the relative stability of the pyridine ring under these conditions. gcwgandhinagar.com

The presence of a hydroxyl group, as in this compound, significantly influences the outcome of oxidation reactions. Phenolic compounds (or "ols") are generally more susceptible to oxidation than their parent aromatic hydrocarbons. The hydroxyl group activates the ring, making it more electron-rich and thus more reactive towards oxidizing agents. youtube.com The reaction can proceed via a mechanism involving the formation of a phenoxy radical, which can then undergo further reactions. Depending on the reaction conditions and the oxidant used, oxidation of an isoquinolinol may lead to the formation of quinones or ring-opened products.

Annulation and Cyclization Reaction Pathways

Annulation and cyclization reactions are powerful synthetic strategies for constructing the isoquinoline framework and other fused heterocyclic systems. mdpi.comresearchgate.netrsc.org These reactions involve the formation of one or more new rings onto a pre-existing molecular scaffold. A prominent method for isoquinoline synthesis is the Bischler-Napieralski reaction, where a β-phenylethylamine is acylated and then cyclodehydrated using a Lewis acid like phosphoryl chloride to form a 3,4-dihydroisoquinoline, which can be subsequently dehydrogenated. gcwgandhinagar.com

Modern synthetic methods frequently employ transition-metal catalysis to achieve annulation under milder conditions. mdpi.com For example, Rh(III)-catalyzed annulation reactions have been developed for the synthesis of multisubstituted isoquinolones from N-methoxybenzamides and diazo compounds. rsc.org The general pathway for these catalytic reactions often involves:

Coordination of a directing group to the metal center.

Regioselective C-H bond activation to form a metallacyclic intermediate.

Insertion of a coupling partner (like an alkyne or alkene).

Reductive elimination to release the annulated product and regenerate the active catalyst.

The Kinetic Isotope Effect (KIE) is a critical tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of the transition state. wikipedia.orglibretexts.orgprinceton.edu It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (kL) to that of the same molecule with a heavier isotope (kH), i.e., KIE = kL/kH. wikipedia.org

A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. princeton.edu For C-H bond functionalization, substituting hydrogen with deuterium (D) often results in a significant primary KIE (typically kH/kD > 2), because the zero-point energy of a C-D bond is lower than that of a C-H bond, requiring more energy to break. princeton.eduepfl.ch

In the context of the annulation and cyclization reactions used to synthesize isoquinolines, KIE studies have been instrumental. For example, mechanistic investigations involving KIE experiments have confirmed that the C-H bond cleavage is the rate-determining step in certain copper-catalyzed syntheses of isoquinolin-1(2H)-one derivatives. rsc.org A significant KIE value (e.g., kH/kD = 6.7) in such a reaction provides strong evidence for a radical pathway where α-hydrogen abstraction from an alcohol is the rate-limiting step. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Ring

The isoquinoline ring system exhibits dual reactivity towards aromatic substitution. gcwgandhinagar.comresearchgate.net

Electrophilic Aromatic Substitution (EAS) : This type of reaction, where an electrophile replaces a hydrogen atom on the aromatic ring, occurs preferentially on the electron-rich benzene ring. masterorganicchemistry.com In unsubstituted isoquinoline, electrophilic attack happens mainly at the C5 and C8 positions. gcwgandhinagar.com For this compound, the directing effects of the existing substituents must be considered. The -OH group at C5 is a powerful activating group, strongly directing incoming electrophiles to its ortho (C4, C6) and para (C8) positions. The -Cl group at C7 is deactivating but also directs ortho and para (C6, C8). The combined effect suggests that positions C6 and C8 would be highly favored for electrophilic attack.

Interactive Data Table: Directing Effects for Electrophilic Aromatic Substitution on this compound

| Position | Effect of -OH at C5 | Effect of -Cl at C7 | Combined Effect |

| C4 | Activating (ortho) | No significant effect | Activated |

| C6 | Activating (ortho) | Deactivating (ortho) | Strongly Activated |

| C8 | Activating (para) | Deactivating (ortho) | Strongly Activated |

Nucleophilic Aromatic Substitution (NAS) : This reaction, where a nucleophile displaces a leaving group, is favored on the electron-deficient pyridine ring. libretexts.orglibretexts.org The nitrogen atom withdraws electron density, making the carbons of the pyridine ring, especially C1, susceptible to nucleophilic attack. gcwgandhinagar.comiust.ac.ir The presence of strong electron-withdrawing groups ortho or para to a leaving group can further facilitate NAS by stabilizing the negatively charged Meisenheimer complex intermediate. libretexts.org In this compound, a strong nucleophile could potentially attack at C1. Substitution of the chlorine at C7 via an NAS mechanism would be difficult unless additional strong electron-withdrawing groups were present on the ring.

Role of Catalysis in Reactivity Modulation

Catalysis plays a pivotal role in modern organic synthesis, enabling the selective and efficient functionalization of complex molecules like isoquinolines. bohrium.comresearchgate.net Transition metal catalysts are particularly effective in modulating the inherent reactivity of the isoquinoline nucleus, allowing for reactions that are otherwise difficult or impossible to achieve. researchgate.netresearchgate.net By employing strategies such as chelation-assisted C-H activation, catalysts can direct reactions to specific positions, overriding the natural electronic preferences of the substrate. researchgate.net This control is essential for building complex molecular architectures from simple isoquinoline precursors.

A wide array of transition metals have been employed to catalyze reactions involving isoquinolines. bohrium.comresearchgate.netresearchgate.net Earth-abundant 3d-transition metals like cobalt, nickel, and copper are gaining prominence as sustainable alternatives to precious metals like palladium and rhodium. bohrium.comresearchgate.net

Rhodium(III) has been extensively used in C-H activation/annulation reactions to construct isoquinoline and isoquinolone skeletons. rsc.orgresearchgate.netsnnu.edu.cn A typical catalytic cycle for the Rh(III)-catalyzed synthesis of isoquinolines from aromatic oximes and alkynes involves:

Chelation and C-H Activation : The oxime starting material coordinates to the [Cp*Rh(III)] catalyst, followed by an irreversible cyclometalation step to form a five-membered rhodacycle intermediate. This C-H activation is often the rate-determining step.

Alkyne Insertion : The alkyne coordinates to the rhodium center and subsequently inserts into the Rh-C bond.

Reductive Elimination/Aromatization : The resulting intermediate undergoes reductive elimination to form the isoquinoline product and a Rh(I) species. The Rh(I) is then re-oxidized to Rh(III) by an oxidant (e.g., Cu(OAc)2) to complete the catalytic cycle. snnu.edu.cn

Other transition metals have also proven effective. Cobalt(III) catalysts can be used for C-H activation/cyclization of benzimidates to yield isoquinolone derivatives. researchgate.netresearchgate.net Ruthenium(II) has been utilized for synthesizing highly substituted isoquinolines, while palladium and nickel are also common in various cross-coupling and cyclization reactions. bohrium.comresearchgate.net

Interactive Data Table: Selected Transition Metal Catalysts in Isoquinoline Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| [RhCp*Cl2]2 / Cu(OAc)2 | Benzamides and Alkynes | Isoquinolones | snnu.edu.cn |

| Co(III) complexes | Benzimidates and Vinylene Carbonate | Isoquinolone derivatives | researchgate.netresearchgate.net |

| Ru(II) complexes | Various substrates | Highly substituted isoquinolines | researchgate.net |

| Ni salts/complexes | Various substrates | Isoquinolines | bohrium.com |

| Cu salts/complexes | 2-Iodobenzamide and Ketones | Isoquinolin-1(2H)-ones | rsc.org |

Ligand Design and Steric Effects in Catalysis

A comprehensive analysis of the steric effects of this compound in ligand design for catalysis cannot be provided at this time due to a lack of available research data.

Derivatization Strategies and Analogue Synthesis for 7 Chloroisoquinolin 5 Ol

Synthesis of Substituted Isoquinoline (B145761) Derivatives

The functional groups of 7-Chloroisoquinolin-5-ol, namely the hydroxyl group at C-5 and the chlorine atom at C-7, are primary sites for derivatization. These positions allow for the introduction of a wide variety of substituents, significantly altering the molecule's steric and electronic properties.

The chlorine atom at the 7-position is a key functional handle for introducing diverse substituents via cross-coupling reactions. Palladium-catalyzed reactions are particularly effective for this purpose. For example, the Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds by reacting the 7-chloro-substituted isoquinoline with various organoboron compounds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at this position.

The hydroxyl group at the C-5 position can be readily converted into other functionalities. Standard reactions such as O-alkylation (e.g., Williamson ether synthesis) can introduce a range of alkoxy substituents. This transformation is typically achieved using an alkyl halide in the presence of a base.

Furthermore, modern synthetic methods allow for the rapid construction of highly substituted isoquinolines from simpler precursors, which can be adapted to produce analogues of this compound. harvard.edunih.gov For instance, methods involving the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles provide a convergent route to complex isoquinoline cores. harvard.edunih.gov By choosing appropriately substituted starting materials, this strategy could be used to generate a library of isoquinolines with diverse substitution patterns around the core structure.

Various catalytic systems have been developed to facilitate the synthesis of substituted isoquinolines. Rhodium(III)-catalyzed C-H bond activation, for example, enables the one-pot, three-component reaction of aryl ketones, hydroxylamine, and alkynes to assemble multisubstituted isoquinolines efficiently. acs.orgacs.orgnih.gov Other transition metals, including ruthenium and silver, also catalyze cyclization reactions to form the isoquinoline ring system from precursors like ketoximes or 2-alkynyl benzyl (B1604629) azides. organic-chemistry.org

Below is a table summarizing common derivatization reactions applicable to the this compound scaffold.

| Reaction Type | Target Site | Reagents/Catalysts | Product Type |

| Suzuki-Miyaura Coupling | C-7 (Cl) | Aryl/Alkyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 7-Aryl/Alkyl-isoquinolin-5-ol |

| Buchwald-Hartwig Amination | C-7 (Cl) | Amine, Pd catalyst, Ligand, Base | 7-Amino-isoquinolin-5-ol derivative |

| Sonogashira Coupling | C-7 (Cl) | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 7-Alkynyl-isoquinolin-5-ol |

| Williamson Ether Synthesis | C-5 (OH) | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | 7-Chloro-5-alkoxyisoquinoline |

| O-Acylation | C-5 (OH) | Acyl chloride or anhydride, Base | 7-Chloro-isoquinolin-5-yl ester |

Formation of Fused Heterocyclic Systems Containing Isoquinoline Moiety

The isoquinoline nucleus serves as an excellent building block for the construction of more complex, fused heterocyclic systems. rsc.org These polycyclic structures are prevalent in natural alkaloids and often exhibit significant biological properties. rsc.org Starting from this compound, various annulation strategies can be envisioned where new rings are fused to the existing core.

One common approach involves the use of multi-component reactions. For example, a cascade reaction involving aryl ketones, hydroxylamine, and alkynes, often catalyzed by rhodium(III), can be used to assemble not only substituted isoquinolines but also heterocycle-fused pyridines like γ-carbolines, furo[2,3-c]pyridines, and thieno[2,3-c]pyridines. acs.orgacs.orgnih.gov

Another strategy involves the intramolecular cyclization of appropriately substituted isoquinoline precursors. For instance, the synthesis of thiazolo[5,4-c]isoquinolines can be achieved from a 4-aminoisoquinoline (B122460) derivative. This process involves thiocyanation of the amino group followed by intramolecular cyclization to form the fused thiazole (B1198619) ring. Applying this to a derivative of this compound, one could start with a 4-amino-7-chloroisoquinolin-5-ol intermediate to construct the corresponding fused thiazole system.

Similarly, the fusion of a furan (B31954) ring to generate furo[2,3-c]isoquinolines can be accomplished through intramolecular cyclization pathways. The synthesis of benzimidazo[2,1-a]isoquinolines represents another important class of fused systems. nih.gov These can be prepared through various methods, including the rhodium(III)-catalyzed annulation of 2-arylbenzimidazoles with α-diazoketoesters or the copper-catalyzed direct intramolecular aromatic C-H amination of N-phenyl-1-aminoisoquinoline. nih.gov

The following table outlines potential strategies for forming fused systems from derivatives of this compound.

| Fused System Target | General Strategy | Potential Precursor from this compound |

| Thiazolo[5,4-c]isoquinoline | Intramolecular cyclization | 4-Amino-7-chloroisoquinolin-5-ol |

| Furo[2,3-c]isoquinoline | Intramolecular cyclization | Appropriately substituted this compound |

| Benzimidazo[2,1-a]isoquinoline | Intramolecular C-H amination | 1-Anilino-7-chloroisoquinolin-5-ol derivative |

| Pyrrolo[2,1-a]isoquinoline | [3+2] Cycloaddition | 7-Chloro-3,4-dihydroisoquinolin-5-ol derivative |

Strategies for Scaffold Morphing and Chemical Space Exploration

Scaffold morphing is a medicinal chemistry strategy that involves modifying a core molecular structure to generate novel scaffolds with potentially improved properties. This approach, combined with chemical space exploration, aims to systematically navigate the vast territory of possible drug-like molecules to identify new bioactive compounds. biosolveit.deunivr.it this compound is an ideal starting point for such exploration due to its functional groups, which act as vectors for diversification.

Chemical space can be defined as the multidimensional property space occupied by all possible molecules. biosolveit.de Exploring this space efficiently is a key challenge in drug discovery. Starting with a known scaffold like this compound, chemists can generate large virtual or physical libraries of related compounds. nih.gov The goal is to create analogues that cover a broad range of physicochemical properties while maintaining or improving biological activity.

Strategies for exploring the chemical space around this compound include:

Functional Group Interconversion: Systematically converting the chloro and hydroxyl groups into a wide range of other functionalities (e.g., amines, ethers, esters, nitriles, amides) to probe interactions with biological targets.

Substituent Scanning: Introducing a diverse set of small alkyl or aryl groups at various positions on the isoquinoline ring through methods like C-H activation or cross-coupling reactions. This helps to map the structure-activity relationship (SAR) by identifying regions of the molecule that are sensitive to steric or electronic changes.

Ring System Modification: Altering the core isoquinoline scaffold itself. This can involve ring expansion, ring contraction, or the introduction of heteroatoms to create bioisosteric replacements. This "scaffold hopping" can lead to compounds with entirely new intellectual property and improved pharmacological profiles.

Natural products often serve as inspiration for exploring biologically relevant chemical space. univr.itnih.gov The isoquinoline core is found in numerous alkaloids, and derivatization of the this compound scaffold can be guided by the structures of these natural products to focus the search on promising regions of chemical space.

Design and Synthesis of Axially Chiral Isoquinoline Derivatives

Axial chirality, arising from hindered rotation around a single bond, is an increasingly important stereochemical feature in modern drug design. Atropisomers, the stereoisomers resulting from this restricted rotation, can exhibit different biological activities. The synthesis of axially chiral isoquinolines, particularly biaryl systems, is a challenging but rewarding goal. acs.orgresearchgate.net

The key to designing axially chiral derivatives from this compound is to introduce a bulky substituent, typically at a position ortho to the bond that will become the chiral axis. For the isoquinoline scaffold, coupling at the C-1 or C-8 position is often utilized to create the necessary steric hindrance for atropisomerism.

Several catalytic asymmetric methods have been developed for the atroposelective synthesis of biaryl isoquinolines:

Nickel-Catalyzed Asymmetric Annulation: A Ni(0)/bis(oxazoline)-catalyzed denitrogenative transannulation of 1,2,3-benzotriazin-4(3H)-ones with bulky internal alkynes has been developed to form axially chiral isoquinolones with high enantioselectivity. nih.gov

Rhodium-Catalyzed Atroposelective Synthesis: Enantioselective de novo construction of the isoquinoline ring using rhodium catalysis can provide access to axially chiral 1-aryl isoquinolines. researchgate.net

Organocatalytic Approaches: Chiral phosphoric acids have been shown to catalyze the Pictet-Spengler reaction in a highly enantioselective manner, yielding axially chiral tetrahydroisoquinolines via dynamic kinetic resolution. acs.org Similarly, atroposelective Staudinger-aza-Wittig reactions using chiral phosphine (B1218219) catalysts can form a range of isoquinoline atropisomers. nih.gov

To apply these strategies to this compound, one could envision a synthetic sequence where a coupling partner is introduced at the C-8 position. For example, a Suzuki or Negishi coupling of an 8-bromo-7-chloroisoquinolin-5-ol derivative with a bulky ortho-substituted arylboronic acid or organozinc reagent could, under the influence of a chiral ligand, lead to the formation of a specific atropisomer. The steric clash between the substituent on the newly introduced aryl ring and the nitrogen lone pair or a substituent at the C-1 position of the isoquinoline would restrict rotation, thereby creating stable atropisomers.

Preclinical Biological Activity of 7 Chloroisoquinolin 5 Ol and Its Analogs

In Vitro Cellular Activity

Antiproliferative and Cytotoxic Effects

Analogs of 7-chloroisoquinolin-5-ol, especially 7-chloroquinoline derivatives, have demonstrated significant antiproliferative and cytotoxic activity across a broad range of human cancer cell lines. A study involving a series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives found that sulfonyl N-oxide derivatives were generally more cytotoxic than their sulfanyl and sulfinyl counterparts. mdpi.com Specifically, compounds with a three-carbon atom spacer between the quinoline core and an aromatic ester showed potent activity against the CCRF-CEM leukemia cell line, with IC50 values in the range of 0.55–2.74 µM. mdpi.com Another study highlighted 7-chloroquinoline hydrazones as highly active compounds, exhibiting submicromolar GI50 values against a large panel of cell lines from nine different tumor types, including leukemia, lung cancer, colon cancer, and breast cancer. nih.gov

Further investigations into 4-anilino-quinoline amide derivatives identified compounds with potent activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with IC50 values as low as 2.09 µg/mL and 4.63 µg/mL, respectively. asianpubs.org Similarly, novel 7-chloroquinoline-benzimidazole hybrids showed strong cytotoxic activity, with GI50 values ranging from 0.4 to 8 µM in leukemia and lymphoma cells. mdpi.com The cytotoxic effects of these compounds often extend to various cancer types, including triple-negative breast cancer cells (MDA-MB-231), where 7-chloroquinoline-1,2,3-triazoyl carboxamides showed dose-dependent viability reduction. nih.gov

Table 1: Cytotoxic Activity of 7-Chloroquinoline Analogs in Human Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC50 / GI50 | Reference |

|---|---|---|---|---|

| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM | Leukemia | 0.55–2.74 µM | mdpi.com |

| 7-chloro-(4-thioalkylquinoline) derivatives | HCT116 | Colon Carcinoma | 1.99–4.9 µM | mdpi.com |

| 7-chloroquinoline hydrazones | NCI-60 Panel | Various | Submicromolar | nih.gov |

| 4-anilino-quinoline amide (Compound 5g) | HepG2 | Hepatocellular Carcinoma | 2.09 µg/mL | asianpubs.org |

| 4-anilino-quinoline amide (Compound 5g) | MCF-7 | Breast Cancer | 4.63 µg/mL | asianpubs.org |

| 7-chloroquinoline-benzimidazole hybrid (5d) | Various | Leukemia/Lymphoma | 0.4–15.6 µM | mdpi.com |

| 7-chloroquinoline-triazoyl carboxamide (QTCA-1) | MDA-MB-231 | Triple-Negative Breast Cancer | 19.91 µM (72h) | nih.gov |

| 7-chloroquinoline derivative (Compound 9) | MCF-7 | Breast Cancer | <50 µM | tandfonline.com |

| 7-chloroquinoline derivative (Compound 3) | HCT-116 | Colon Carcinoma | 23.39 µM | tandfonline.com |

Induction of Apoptosis and DNA/RNA Damage

A primary mechanism underlying the cytotoxic effects of 7-chloroquinoline analogs is the induction of apoptosis. Studies on 7-chloro-(4-thioalkylquinoline) derivatives demonstrated that at higher concentrations, these compounds induce apoptosis and inhibit both DNA and RNA synthesis in CCRF-CEM leukemia cells. ul.ienih.gov The anticancer agent chloroquine, a well-characterized 7-chloroquinoline, has been found to produce DNA double-strand breaks that are dependent on the formation of reactive oxygen species (ROS). nih.gov

The pro-apoptotic activity has been observed across different analogs and cancer types. For instance, 7-chloroquinoline-1,2,3-triazoyl carboxamides, particularly the derivative QTCA-1, induced significantly higher levels of apoptosis in triple-negative breast cancer cells (MDA-MB-231) compared to hormone-dependent cells (MCF-7), with 80.4% of MDA-MB-231 cells undergoing cell death. nih.gov This process is often linked to the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. mdpi.com Flow cytometry analysis has confirmed that treatment with 7-chloroquinoline derivatives leads to an increase in apoptotic cells, characterized by annexin V staining. researchgate.net The combination of chloroquine with other agents has been shown to result in potent synergistic effects on apoptosis induction, particularly in glioblastoma and head and neck cancer cell lines. nih.gov

Effects on Cell Cycle Progression

In addition to inducing apoptosis, analogs of this compound affect cancer cell proliferation by arresting the cell cycle at specific checkpoints. Treatment of CCRF-CEM leukemia cells with 7-chloro-(4-thioalkylquinoline) derivatives led to an accumulation of cells in the G0/G1 phase of the cell cycle. ul.ienih.gov This G0/G1 arrest appears to be a common mechanism for these compounds, as it has also been observed in other cell lines. For example, 7-chloroquinoline-1,2,3-triazoyl carboxamides induced G0/G1 phase arrest in MCF-7 breast cancer cells and 5637 human bladder carcinoma cells. nih.govresearchgate.net

However, the specific phase of arrest can vary depending on the compound and the cell line. Some studies have reported cell cycle arrest at the G2/M and S-phases in colon cancer cells following treatment with certain 7-chloroquinoline derivatives. researchgate.net Analysis of MCF-7 cells treated with other 7-chloroquinoline derivatives also showed an accumulation of cells in the S and G2-M phases. researchgate.net This modulation of cell cycle progression prevents cancer cells from proceeding through division, thereby inhibiting tumor growth. nih.govnih.gov

Table 2: Effects of 7-Chloroquinoline Analogs on Cell Cycle Progression

| Compound Class | Cell Line | Effect | Reference |

|---|---|---|---|

| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM | Accumulation in G0/G1 phase | ul.ienih.gov |

| 7-chloroquinoline-triazoyl carboxamide (QTCA-1) | MCF-7 | G0/G1 phase arrest | nih.gov |

| 7-chloroquinoline-triazoyl carboxamide (QTCA-1, QTCA-4) | 5637 | G0/G1 phase arrest | researchgate.net |

| 7-chloroquinoline derivative (Compound 7) | HCT-116 | Arrest at G2 and S-phases | researchgate.net |

| Substituted Pyridone-Annelated Isoindigo (5'-Cl) | HL-60 | G0/G1 phase arrest | researchgate.net |

Potentiation of Chemotherapeutic Agents

A significant area of research for 7-chloroquinoline analogs, particularly chloroquine (CQ) and hydroxychloroquine (HCQ), is their ability to sensitize cancer cells to conventional chemotherapies and potentiate their effects. ecancer.org These compounds are known to inhibit autophagy, a cellular recycling process that cancer cells can use to survive the stress induced by chemotherapy. mdpi.com By blocking this pro-survival mechanism, CQ and HCQ can enhance the efficacy of various anticancer drugs. ecancer.org

Preclinical studies have demonstrated synergistic effects when chloroquine is combined with a wide array of chemotherapeutic agents. For instance, CQ enhances the anti-angiogenic and anti-growth effects of doxorubicin. iiarjournals.org It has also been shown to sensitize breast cancer cells to cisplatin and mTOR inhibitors like rapamycin. researchgate.net This sensitization can occur through both autophagy-dependent and independent mechanisms. researchgate.netnih.gov Furthermore, chloroquine synergizes with DNA repair inhibitors by inducing DNA damage while the partner drug inhibits the repair pathways, leading to enhanced cancer cell death. nih.gov This ability to overcome therapeutic resistance has led to the inclusion of CQ and HCQ in numerous clinical trials in combination with standard cancer treatments. ecancer.orgmdpi.com

Enzyme Inhibition Studies

The biological activity of this compound analogs is also linked to the inhibition of specific enzymes crucial for cancer cell function. Chloroquines have been found to target and inhibit the enzyme palmitoyl-protein thioesterase 1 (PPT1), which plays a role in controlling the mTOR pathway, a major regulator of cancer cell growth. drugtargetreview.com As lysosomotropic agents, chloroquine and its derivatives accumulate in lysosomes, increasing the pH and consequently inhibiting the function of acidic lysosomal enzymes. nih.govnih.gov

More recent research has expanded the list of enzymatic targets. Certain quinoline-based analogs have been shown to inhibit a range of DNA-interacting enzymes, including human DNA methyltransferase 1 (DNMT1), as well as polymerases and base excision repair glycosylases. nih.gov These compounds act as non-nucleoside inhibitors that intercalate into DNA, leading to conformational changes in the enzymes that prevent their catalytic activity. nih.gov Additionally, molecular docking studies have suggested a high binding affinity of some 7-chloroquinoline derivatives for key signaling enzymes such as PARP-1, Src, and PI3K/mTOR, indicating that these compounds may exert their anticancer effects by modulating multiple critical pathways. nih.gov

Receptor Ligand Binding and Functional Assays (e.g., Opioid Receptors)

The isoquinoline (B145761) scaffold, a structural isomer of quinoline, is a core component of many compounds that interact with G protein-coupled receptors, including opioid receptors. semanticscholar.orgdntb.gov.ua Studies on isoquinoline derivatives have provided insights into the structural requirements for binding to these receptors. Research on a series of benzo[f]isoquinoline-derivatives demonstrated that the position and mobility of the piperidine nitrogen atom are critical determinants for affinity at the mu-opioid receptor. nih.gov A distal position of the nitrogen was well-tolerated, provided other structural features, such as a phenolic hydroxyl group, were present, resulting in agonist activity comparable to morphine. nih.gov

Further structure-activity relationship studies on substituted trans-3-(decahydro-4a-isoquinolinyl)phenols have shown that specific substitutions can confer selectivity for different opioid receptor subtypes. nih.gov For example, analogs with an N-cyclopropylmethyl substituent generally exhibited greater kappa-opioid receptor selectivity, while N-methyl derivatives showed higher selectivity for the mu-opioid receptor. nih.gov These findings highlight that the isoquinoline framework can be systematically modified to develop ligands with specific profiles for opioid receptor subtypes.

In Vivo Efficacy in Preclinical Models (Excluding Safety and Dosage)

Efficacy in Xenograft Models

No publicly available studies were identified that have assessed the efficacy of this compound in xenograft models. Data on tumor growth inhibition, survival rates, or other efficacy endpoints in animal models implanted with human cancer cell lines are not present in the reviewed literature.

Modulation of Biological Targets in Animal Studies (Chemical Probes)

There is no information available in the public domain regarding the use of this compound or its analogs as chemical probes to modulate biological targets in animal studies. Research detailing its pharmacodynamic effects or its ability to interact with and affect specific molecular targets in vivo has not been published.

Off-Target Effects and Selectivity Assessment (Preclinical)

A preclinical selectivity profile for this compound, detailing its on-target and off-target activities, is not available in the scientific literature. There are no published studies assessing its binding affinity against a panel of receptors, enzymes, or other proteins to determine its selectivity and potential for off-target effects.

Structure Activity Relationship Sar Studies for 7 Chloroisoquinolin 5 Ol Derivatives

Rational Drug Design Principles Based on Structural Parameters

Rational drug design is a targeted approach to discovering and developing new medications, moving away from traditional trial-and-error methods. parssilico.com This process relies on a deep understanding of the three-dimensional structure of the biological target, such as a protein kinase, and the structural parameters of the ligand (the drug molecule). parssilico.comresearchgate.net For derivatives of 7-Chloroisoquinolin-5-ol, the design process begins with identifying a biological target associated with a disease and then creating molecules that can specifically interact with it. parssilico.com

The isoquinoline (B145761) framework serves as a foundational scaffold that can be systematically modified. nih.gov Key structural parameters that are often manipulated in the rational design process include:

The core heterocyclic system: The isoquinoline ring itself provides a rigid framework that correctly orients substituents for optimal interaction with the target.

Substitution patterns: The positions and types of functional groups on the ring system are critical. For example, the chlorine at the 7-position and the hydroxyl group at the 5-position on the this compound scaffold are starting points for exploring how different substituents affect binding affinity and selectivity.

Stereochemistry: The three-dimensional arrangement of atoms can significantly impact biological activity.

Physicochemical properties: Parameters such as lipophilicity (fat-solubility), electronic charge distribution, and molecular size are fine-tuned to improve a compound's pharmacological properties.

By utilizing techniques like X-ray crystallography to determine the structure of a target protein bound to a ligand, researchers can visualize the key interactions. This structural information guides the design of new derivatives with enhanced binding properties. For instance, if a specific region of the target's binding pocket is found to be hydrophobic, designers might add lipophilic groups to the isoquinoline scaffold to exploit these interactions, thereby increasing the compound's potency. drugdesign.org This iterative cycle of design, synthesis, and biological testing is a cornerstone of modern drug discovery. researchgate.net

Impact of Substituent Position and Nature on Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents on the isoquinoline ring. SAR studies systematically explore these modifications to map out the chemical features essential for activity.

Nature of Substituents: The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—play a crucial role in modulating the biological potential of the compounds. nuph.edu.ua

Halogens: Halogen atoms, such as the chlorine in the parent compound, can significantly influence activity. They can form hydrophobic or polar interactions and alter the polarity of adjacent atoms. drugdesign.org Studies on related tetrahydroisoquinoline derivatives have shown that a chlorine atom at the 7-position is an important factor in modulating affinity for dopamine receptors. nih.gov In other quinoline-based compounds, the introduction of a chlorine atom at position 7 resulted in a 70-fold increase in potency as a glycine antagonist. drugdesign.org

Hydroxyl Group: The hydroxyl group at the 5-position can act as a hydrogen bond donor or acceptor, which is often a critical interaction for binding to a biological target. Its presence and position are key determinants of activity. Research on 5-hydroxyisoquinolones has shown that the substitution pattern significantly influences their physicochemical properties. researchgate.net

Other Groups: The introduction of various other functional groups, including alkyl, aryl, and heterocyclic moieties, at different positions can lead to varied biological outcomes. For example, in a series of pyrazolo[3,4-g]isoquinolines, introducing an alkyl group at the 4-position modified the kinase inhibition profiles, whereas a bromine atom at the 8-position was detrimental to activity against the Haspin kinase. nih.gov

Position of Substituents: The location of a substituent is just as critical as its chemical nature. The specific placement of a group determines its ability to interact with corresponding pockets or residues within the target's binding site.

Positions C-1, C-3, and C-4: These positions on the isoquinoline ring are common sites for modification to explore SAR. Introducing substituents at these carbons can alter the compound's shape and electronic distribution, leading to changes in activity. nih.gov

Position C-7: As noted, a chloro substituent at this position has been shown to be favorable for certain biological activities. nih.gov

The table below summarizes findings from SAR studies on related quinoline and isoquinoline derivatives, illustrating the impact of substituent modifications.

| Scaffold | Position of Substitution | Substituent | Impact on Biological Activity | Reference |

| Tetrahydroisoquinoline | 7 | Chlorine | Important for modulating affinity at dopamine receptors | nih.gov |

| Kynurenic Acid (Quinoline) | 7 | Chlorine | 70-fold increase in potency (glycine antagonist) | drugdesign.org |

| Kynurenic Acid (Quinoline) | 5 | Iodine | 1000-fold increase in potency (glycine antagonist) | drugdesign.org |

| 4-Anilinoquinazoline | meta-position on anilino ring | Halogen (e.g., Chlorine) | Potent EGF-R kinase inhibition due to favorable steric interactions | drugdesign.org |

| Pyrazolo[3,4-g]isoquinoline | 8 | Bromine | Detrimental to Haspin kinase inhibition | nih.gov |

| Pyrazolo[3,4-g]isoquinoline | 4 | Alkyl group | Modification of kinase inhibition profiles | nih.gov |

Ligand Efficiency and Optimization of Compound Potency

In the early stages of drug discovery, initial "hit" compounds identified from screening often have weak binding affinity. The subsequent "hit-to-lead" optimization phase aims to improve this potency. However, simply increasing potency is not enough; it is crucial to do so efficiently, without adding excessive molecular size or lipophilicity, which can lead to poor pharmacological properties. Ligand efficiency (LE) metrics are widely used to guide this optimization process. nih.gov

Ligand Efficiency (LE): This metric measures the binding energy of a compound per non-hydrogen atom (heavy atom). wikipedia.org It provides a way to compare the affinity of molecules while normalizing for their size. csmres.co.uk The goal is to identify compounds that achieve high affinity with a relatively small number of atoms, indicating an efficient and optimized interaction with the target. A higher LE value is generally desirable, especially for initial fragments or hits. csmres.co.uk

Formula: LE = - (ΔG) / N

Where ΔG is the Gibbs free energy of binding (related to potency, e.g., IC₅₀ or Kᵢ)

N is the number of non-hydrogen atoms wikipedia.org

Lipophilic Ligand Efficiency (LLE): This metric relates a compound's potency to its lipophilicity (often measured as logP). mtak.hu The challenge during optimization is to increase potency without a concurrent increase in lipophilicity, as high lipophilicity is often associated with promiscuity (binding to multiple targets), toxicity, and poor metabolic properties. LLE provides a way to evaluate how efficiently a compound uses its lipophilicity to achieve binding affinity. csmres.co.uk An ideal optimized drug candidate often has an LLE value of 5 or greater. mtak.hu

Formula: LLE = pIC₅₀ - logP

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the partition coefficient, a measure of lipophilicity. mtak.hu

During the optimization of isoquinoline derivatives, these metrics are critical. Researchers aim to introduce modifications that increase potency while maintaining or improving LE and LLE. For example, if adding a chemical group to the this compound core significantly increases potency but also drastically increases molecular weight and lipophilicity, the resulting LE and LLE values might be poor. This would signal to chemists that the modification is inefficient. Conversely, a small modification that leads to a large gain in potency without a significant increase in size or lipophilicity would result in high LE and LLE values, indicating a high-quality, efficient optimization step. mtak.hu

Computational and Cheminformatics Approaches in SAR

Computational and cheminformatics tools have become indispensable in modern drug discovery, allowing for the rapid analysis of SAR and the rational design of new compounds. sciencepublishinggroup.com These methods save significant time and resources by prioritizing which derivatives of a scaffold like this compound should be synthesized and tested.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger protein target. researchgate.net For isoquinoline derivatives, docking simulations are used to place the compound into the three-dimensional structure of a target's active site. nih.gov This allows researchers to visualize and analyze the plausible binding modes and intermolecular interactions, such as:

Hydrogen bonds: These are crucial for affinity and selectivity. For instance, the hydroxyl group of this compound could form key hydrogen bonds with amino acid residues in the target's active site.

Hydrophobic interactions: Non-polar parts of the isoquinoline ring can interact favorably with hydrophobic pockets in the target protein.

π-π stacking: The aromatic rings of the isoquinoline scaffold can stack with aromatic residues of the protein like phenylalanine, tyrosine, or tryptophan.

Docking studies can explain the observed SAR. For example, if a highly active derivative forms a specific hydrogen bond that a less active derivative cannot, this provides a structural rationale for the difference in activity. In one study on quinoline derivatives targeting HIV reverse transcriptase, docking revealed that the most potent compounds formed hydrogen bonds with the LYS 101 residue and hydrophobic interactions with TRP229. nih.gov The binding affinity, often expressed as a docking score, can be used to rank and prioritize new designs before synthesis. researchgate.net

The following table presents a summary of molecular docking findings for various isoquinoline and quinoline derivatives against different biological targets.

| Compound Class | Biological Target | Key Interactions Observed | Reference |

| Dihydroisoquinoline Derivatives | Leucine Aminopeptidase (LAP) | Hydrogen bonds with Gly362; coordination of zinc ions | nih.gov |

| Quinoline Derivatives | HIV Reverse Transcriptase | Hydrogen bond with LYS 101; hydrophobic interactions with TRP229 | nih.gov |

| Pyrazol-1-yl Quinoline Derivatives | Staphylococcus aureus proteins | Good binding affinity suggested potential antibacterial activity | amazonaws.com |

| 2H-thiopyrano[2,3-b]quinoline Derivatives | CB1a Protein | Interactions with ILE-8, LYS-7, VAL-14, PHE-15, TRP-12 | semanticscholar.org |

QSAR is a computational method that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. rsc.org The fundamental principle is that the structural properties of a molecule (e.g., its size, shape, electronic properties, and hydrophobicity) determine its activity.

In a QSAR study, a set of known this compound derivatives with measured biological activities would be used to build a statistical model. This model takes the form of an equation that correlates calculated molecular descriptors (numerical representations of chemical structure) with activity. nih.gov Once a statistically robust and predictive QSAR model is developed, it can be used to:

Predict the biological activity of newly designed, unsynthesized derivatives.

Provide insight into which structural features are most important for activity.

For example, 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are used to analyze the steric and electrostatic fields around a set of aligned molecules. The resulting contour maps can guide drug design. A study on pyrimido-isoquinolin-quinone derivatives used CoMFA and CoMSIA to successfully design new compounds with improved antibacterial activity against MRSA, finding that steric, electronic, and hydrogen-bond acceptor properties were key. nih.govnih.gov Such models help rationalize the SAR and focus synthetic efforts on compounds with the highest predicted potency.

Virtual screening is a computational technique used to search large databases or libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govscispace.com This approach allows researchers to evaluate millions of potential molecules in silico, dramatically narrowing the field for more expensive and time-consuming experimental testing. researchgate.net

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. Large chemical libraries are docked into the active site of the target, and compounds are scored and ranked based on their predicted binding affinity and fit. researchgate.net A virtual library of this compound derivatives could be screened against a specific kinase to identify the most promising candidates for synthesis.